1-(Bromomethyl)-1-methylcyclopropane
Overview
Description
1-(Bromomethyl)-1-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-methylcyclopropane can be synthesized through several methods. One common approach involves the bromination of 1-methylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, followed by the addition of a bromine atom to the resulting radical.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted cyclopropane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-methylcyclopropene.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as halogens or acids, to form di-substituted cyclopropane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Addition: Halogens (e.g., bromine) or acids (e.g., hydrochloric acid) in non-polar solvents.
Major Products:
- Substituted cyclopropane derivatives (e.g., 1-(hydroxymethyl)-1-methylcyclopropane).
- 1-Methylcyclopropene.
- Di-substituted cyclopropane derivatives.
Scientific Research Applications
1-(Bromomethyl)-1-methylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving cyclopropane-containing compounds.
Medicine: Potential precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-methylcyclopropane in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(Bromomethyl)-1-methylcyclopropane can be compared with other bromomethyl-substituted cyclopropanes, such as:
1-(Bromomethyl)cyclopropane: Lacks the additional methyl group, leading to different reactivity and steric effects.
1-(Bromomethyl)-2-methylcyclopropane: The position of the methyl group affects the compound’s reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-(bromomethyl)-1-methylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(4-6)2-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRZVAZKOTWIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558909 | |
Record name | 1-(Bromomethyl)-1-methylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42082-19-9 | |
Record name | 1-(Bromomethyl)-1-methylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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